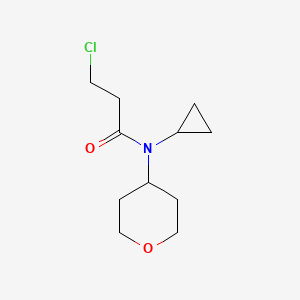
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-(2-EtM-4,4-DFP)P, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound with a molecular weight of 284.5 g/mol. 3-Chloro-1-(2-EtM-4,4-DFP)P has been used in a variety of scientific research areas including drug design, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
The compound has been subject to spectroscopic and diffractometric studies to understand its polymorphism, especially in the pharmaceutical domain. For instance, Vogt et al. (2013) explored two polymorphic forms of a similar compound using techniques like capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) studies observing various nuclei to characterize the subtle structural differences between the two forms. Additionally, molecular spectroscopic methods including infrared, Raman, UV–visible, and fluorescence spectroscopy were applied to these polymorphic forms, highlighting the challenges and methodologies in analytical and physical characterization of such compounds (Vogt et al., 2013).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds structurally related to 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one have been widely studied. Loghmani-Khouzani et al. (2006) focused on the preparation, reactivity, and tautomeric preferences of novel quinolinylidene propanones, providing insights into the chemical behavior and potential applications of these compounds. The study included characterizing the compounds through various spectroscopic techniques and analyzing their tautomeric preferences based on ab initio MP2 and DFT calculations (Loghmani-Khouzani et al., 2006).
Molecular Characterization and Analysis
Advanced molecular characterization techniques have been employed to analyze compounds with similar structures. For example, Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and conducted an extensive analysis using single crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. The study also delved into theoretical aspects such as HOMO and LUMO analysis, NBO analysis, and calculations of the first hyperpolarizability, emphasizing the compound's potential in non-linear optics and other applications (Murthy et al., 2017).
Pharmaceutical Research and Development
The compound's structural analogs have found applications in pharmaceutical research. For instance, the development of glycine transporter 1 (GlyT1) inhibitors for central nervous system applications has involved compounds structurally similar to 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one. These compounds exhibit potent inhibitory activity and have been studied for their pharmacokinetics profiles and effects on cerebrospinal fluid concentrations of glycine in rats (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO2/c1-2-16-6-8-5-10(12,13)7-14(8)9(15)3-4-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFROZNBHCPZZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CCCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



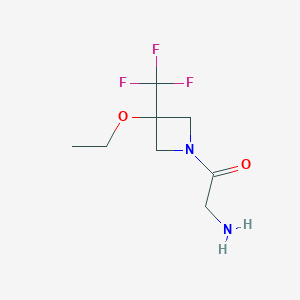
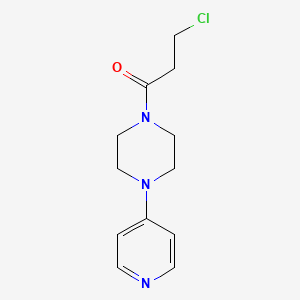
![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477508.png)
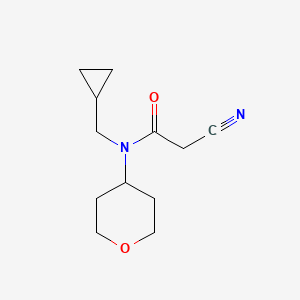
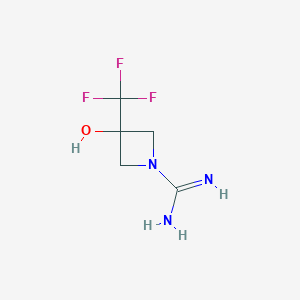

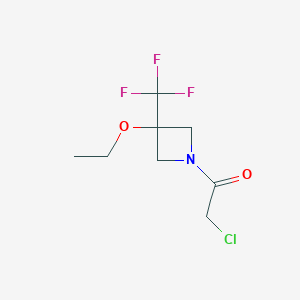
![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477516.png)
![2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1477518.png)
![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477519.png)



